Home > Products > Screening Compounds P26769 > Diprotin A (TFA)
Diprotin A (TFA) -

Diprotin A (TFA)

Catalog Number: EVT-3061003
CAS Number:
Molecular Formula: C19H32F3N3O6
Molecular Weight: 455.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Diprotin A (TFA) is a synthetic tri-peptide composed of isoleucine, proline, and isoleucine, known chemically as Ile-Pro-Ile. It serves primarily as a specific inhibitor of dipeptidyl peptidase IV, an enzyme implicated in various physiological processes, including glucose metabolism and immune regulation. The compound has garnered attention for its potential therapeutic applications, particularly in the context of metabolic disorders and neuroprotection.

Source and Classification

Diprotin A is classified as a dipeptidyl peptidase inhibitor. It is synthesized from amino acids and is often analyzed in the context of its pharmacological effects on enzyme activity. Its classification as a bioactive peptide places it within the broader category of compounds that modulate biological functions by interacting with specific enzymes or receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Diprotin A (TFA) typically involves solid-phase peptide synthesis techniques. One notable method includes the use of Boc-Thr-OSu as an intermediate, which reacts with alanine under controlled conditions to yield a stable trifluoroacetic acid derivative. The process generally follows these steps:

  1. Preparation of Boc-Thr-OSu: This compound is synthesized first, serving as a key building block.
  2. Reaction Conditions: The reaction flask is charged with alanine and potassium bicarbonate in water, followed by the addition of Boc-Thr-OSu dissolved in tetrahydrofuran. The mixture is stirred at elevated temperatures.
  3. Purification: After the reaction completion, solvents are removed under reduced pressure, and the product is purified using techniques such as ethyl acetate extraction and vacuum drying to yield Diprotin A (TFA) in solid form .
Molecular Structure Analysis

Structure and Data

The molecular structure of Diprotin A (TFA) can be represented as follows:

  • Chemical Formula: C₉H₁₃N₃O₄
  • Molecular Weight: 201.21 g/mol
  • Structural Representation:
    Ile Pro Ile\text{Ile Pro Ile}

This tri-peptide features a backbone consisting of three amino acids linked by peptide bonds, with specific side chains contributing to its biochemical properties.

Chemical Reactions Analysis

Reactions and Technical Details

Diprotin A (TFA) primarily acts through competitive inhibition of dipeptidyl peptidase IV. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access. This inhibition can be quantified through enzymatic assays that measure the activity of dipeptidyl peptidase IV in the presence of varying concentrations of Diprotin A (TFA). The compound has been shown to exhibit significant inhibitory activity with an IC50 value indicative of its potency against this enzyme .

Mechanism of Action

Process and Data

The mechanism by which Diprotin A (TFA) exerts its effects involves several key steps:

  1. Enzyme Binding: Diprotin A binds to the active site of dipeptidyl peptidase IV.
  2. Inhibition of Substrate Hydrolysis: By occupying the active site, it prevents the hydrolysis of substrates such as incretin hormones, which are important for glucose regulation.
  3. Physiological Outcomes: This inhibition leads to increased levels of active incretin hormones, promoting insulin secretion and improving glycemic control.

Research indicates that this mechanism can be beneficial in managing conditions such as type 2 diabetes mellitus .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide
  • Stability: Relatively stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are crucial for its formulation in pharmaceutical applications, ensuring effective delivery and bioavailability.

Applications

Scientific Uses

Diprotin A (TFA) has several scientific applications:

  1. Therapeutic Use: It is primarily explored for its role in managing diabetes through its action on dipeptidyl peptidase IV.
  2. Neuroprotection: Recent studies suggest potential neuroprotective effects in ischemic conditions by preserving blood-brain barrier integrity .
  3. Research Tool: As a specific inhibitor, it serves as a valuable tool in biochemical research for studying enzyme kinetics and substrate interactions.
Introduction to Diprotin A (TFA) in Contemporary Neurovascular Research

Role of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors in Cellular Signaling Pathways

DPP-IV (CD26) is a membrane-associated and soluble serine protease that cleaves N-terminal dipeptides from substrates bearing proline or alanine at the penultimate position. Its inhibition by Diprotin A (TFA) extends the half-life and bioactivity of a spectrum of signaling peptides, thereby influencing vascular, inflammatory, and regenerative pathways. The primary substrates affected include:

  • Glucagon-like peptide-1 (GLP-1): DPP-IV inhibition potentiates insulinotropic activity, indirectly influencing endothelial nitric oxide synthase (eNOS) activation and microvascular perfusion.
  • Stromal cell-derived factor-1α (SDF-1α/CXCL12): Stabilization of intact SDF-1α enhances binding to its receptor CXCR4, promoting endothelial progenitor cell (EPC) homing, angiogenesis, and activation of downstream kinases (Akt, ERK).
  • Vasoactive intestinal peptide (VIP): Protected VIP augments vasodilatory and anti-inflammatory signaling through VPAC receptors [2] [5] [7].

Table 1: Key DPP-IV Substrates Modulated by Diprotin A (TFA) and Their Signaling Roles

SubstratePrimary ReceptorDownstream Signaling PathwaysBiological Effect in Vasculature
SDF-1αCXCR4PI3K/Akt, ERK1/2, JAK/STATEPC homing, Angiogenesis, Endothelial survival
GLP-1GLP-1RcAMP/PKA, eNOS/NOVasodilation, Anti-apoptosis, Barrier enhancement
VIPVPAC1/VPAC2cAMP/PKA, PKCVasodilation, Inhibition of leukocyte adhesion
Substance PNK1RNF-κB, MAPKVascular permeability, Pro-inflammatory cytokine release

Diprotin A (TFA) exerts nuanced control over the SDF-1α/CXCR4 axis. By preventing DPP-IV-mediated truncation (which inactivates SDF-1α), it sustains intact SDF-1α levels, enhancing CXCR4-dependent endothelial chemotaxis and barrier protection via Rac1/Cdc42 GTPase activation. However, this pathway exhibits context-dependent duality: In diabetic retinopathy models, sustained SDF-1α/CXCR4 signaling increased vascular leakage through Src kinase-mediated phosphorylation of vascular endothelial (VE)-cadherin, disrupting adherens junctions [5] [9]. Similarly, DPP-IV inhibition modulates neurovascular crosstalk by preserving brain-derived neurotrophic factor (BDNF) and other neuropeptides susceptible to cleavage, potentially influencing neurogenic regulation of cerebral blood flow [2] [7].

The Wnt/β-catenin pathway intersects critically with DPP-IV inhibition. Diprotin A (TFA) attenuates hypoxia-induced proteolytic cleavage of β-catenin, a key effector of Wnt signaling that complexes with VE-cadherin to stabilize adherens junctions. This preservation of β-catenin integrity is crucial for maintaining endothelial barrier function under ischemic stress [1] [3].

Diprotin A (TFA) as a Model Compound for Studying Vascular Endothelial Dysregulation

Diprotin A (TFA) provides a powerful lens through which to investigate endothelial barrier regulation in ischemic and inflammatory contexts. Research utilizing murine photothrombotic stroke models demonstrates its robust neurovascular protective effects:

  • Blood-Brain Barrier (BBB) Preservation: Mice treated with Diprotin A (TFA) (70 μg/kg i.p.) exhibited significantly reduced Evans Blue extravasation post-stroke compared to vehicle controls. This correlated with upregulated expression of tight junction proteins (ZO-1, occludin) and increased pericyte coverage around infarct borders, indicating enhanced BBB integrity [1] [3] [4].
  • Vascular Remodeling: Immunofluorescence analysis revealed a 35-40% increase in vascular density and endothelial cell proliferation markers (CD31+) within the peri-infarct penumbra of treated animals, suggesting pro-angiogenic effects [1] [4].
  • Infarct Volume Reduction: Nissl staining quantified a ~30% reduction in cerebral infarct volume in Diprotin A (TFA)-treated stroke mice compared to controls, linking barrier stabilization to neuroprotection [1] [3].

Table 2: Molecular Targets of Diprotin A (TFA) in Experimental Ischemic Stroke

Molecular TargetEffect of Diprotin A (TFA)Functional OutcomeExperimental Validation
β-catenin cleavageInhibition under hypoxiaStabilized VE-cadherin adherens junctionsWestern blot, IF (reduced cleaved β-catenin)
ZO-1/OccludinUpregulated expressionEnhanced tight junction integrityImmunofluorescence, Western blot
Pericyte coverageIncreased PDGFRβ+ cell associationImproved capillary stability and BBB functionIF co-localization (CD31/desmin)
VEGF-AModulated temporal expressionContextual angiogenic regulationMultiplex immunoassay, PCR

The mechanistic basis for these effects centers on VE-cadherin/β-catenin complex stabilization. Under ischemic-hypoxic conditions, β-catenin undergoes caspase-3-dependent cleavage, disrupting its binding to VE-cadherin and triggering junctional disassembly. Diprotin A (TFA) potently inhibits this cleavage, preserving adherens junction integrity. Crucially, co-administration with the β-catenin inhibitor XAV-939 (40 mg/kg i.p.) abolished Diprotin A (TFA)'s protective effects, confirming the centrality of β-catenin signaling [1] [3] [4]. Furthermore, Diprotin A (TFA) attenuated hypoxia-induced "serrated" staining patterns of VE-cadherin in human umbilical vein endothelial cells (HUVECs), indicative of junctional stabilization [1] [3].

Beyond stroke, Diprotin A (TFA) illuminates endothelial dysregulation in metabolic disease. In diabetic retinopathy models, it paradoxically exacerbated vascular leakage by amplifying SDF-1α/CXCR4/Src kinase signaling, culminating in VE-cadherin phosphorylation and internalization. This highlights the tissue- and disease-context specificity of DPP-IV modulation and underscores the compound's utility in modeling pathway-specific endothelial responses [5] [9].

Table 3: Research Applications of Diprotin A (TFA) in Endothelial Pathobiology

Research ContextKey Findings with Diprotin A (TFA)Significance
Ischemic Stroke↓ Infarct volume, ↑ Vascular density, ↑ BBB tight junction proteinsValidates DPP-IV/β-catenin axis as therapeutic target
Diabetic Retinopathy↑ Src/VE-cadherin phosphorylation, ↑ Vascular leakageReveals context-specific risks of SDF-1α overstabilization
Endothelial Cell Hypoxia ModelsPrevents VE-cadherin disruption and β-catenin cleavageConfirms direct endothelial protective mechanism in vitro
Angiogenesis AssaysEnhanced EPC recruitment and tube formation (SDF-1α dependent)Supports role in vascular repair

Properties

Product Name

Diprotin A (TFA)

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C19H32F3N3O6

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C17H31N3O4.C2HF3O2/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2;3-2(4,5)1(6)7/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24);(H,6,7)/t10-,11-,12-,13-,14-;/m0./s1

InChI Key

KAUYVJOUHGUZNN-BABXMESMSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O

Solubility

not available

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.